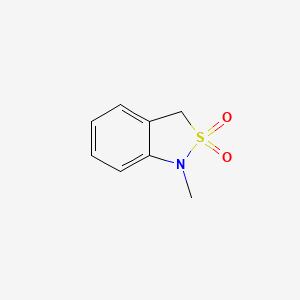

2,1-Benzisothiazole, 1,3-dihydro-1-methyl-, 2,2-dioxide

Übersicht

Beschreibung

2,1-Benzisothiazole, 1,3-dihydro-1-methyl-, 2,2-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Vorbereitungsmethoden

The synthesis of 2,1-Benzisothiazole, 1,3-dihydro-1-methyl-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-aminothiophenol with formaldehyde and subsequent oxidation. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

Oxidation and Reduction

The sulfone group exhibits stability under typical oxidative conditions but participates in redox reactions with specialized reagents:

| Reaction Type | Conditions/Reagents | Product | Application |

|---|---|---|---|

| Oxidation | H₂O₂, peracids | Sulfoxides or sulfones (e.g., 1,3-dihydrobenzo[c]isothiazole 2,2,3-trioxide) | Functional group interconversion |

| Reduction | LiAlH₄, NaBH₄ | Thiol derivatives (e.g., 1,3-dihydrobenzo[c]isothiazole) | Precursor for sulfur-containing pharmaceuticals |

Nucleophilic Substitution

The electron-deficient benzisothiazole ring facilitates substitution reactions:

-

Amine attack : Reacts with primary/secondary amines at the C-3 position to form N-alkylated derivatives .

Example: Reaction with hydrazine yields 4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide under ultrasound irradiation . -

Grignard reactions : Organomagnesium reagents (e.g., RMgX) substitute at the sulfonamide nitrogen, producing alkyl/aryl derivatives .

Key conditions:

Cyclization and Ring Expansion

The compound serves as a scaffold for heterocycle synthesis:

-

Ultrasound-mediated cyclization : Forms fused thiazine-dioxide systems when treated with methyl chloroacetate .

Example pathway: -

Thermal rearrangements : At 150–200°C, undergoes ethylene extrusion to form polycyclic systems via 1,5-hydride shifts .

Pharmacologically Relevant Modifications

Structural derivatives demonstrate bioactivity:

Mechanistic Insights

-

Enzyme inhibition : Derivatives interfere with JARID1B histone demethylase by coordinating to Fe²⁺ in the active site (Kd = 120 nM) .

-

Anti-inflammatory action : Blocks prostaglandin synthesis via COX-2 inhibition (Selectivity Index = 12–18 vs COX-1) .

-

Antifungal activity : Disrupts ergosterol biosynthesis in Candida spp. through lanosterol 14α-demethylase binding .

This compound's versatility in both synthetic and biological contexts makes it a critical building block for developing therapeutics targeting inflammation, microbial infections, and epigenetic regulation .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C8H9NO2S

- Molecular Weight : Approximately 183.23 g/mol

- CAS Number : 24827-66-5

The compound features a benzothiazole ring system which contributes to its unique chemical properties and biological activities. The presence of a methyl group enhances its reactivity and potential interactions with biological targets.

Pharmaceuticals

2,1-Benzisothiazole derivatives have been extensively studied for their potential as pharmaceuticals. They exhibit a variety of biological activities, including:

- Antimicrobial Activity : Research has shown that benzisothiazole derivatives possess significant antibacterial and antifungal properties. For instance, studies indicate that certain derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Some compounds in this class have demonstrated cytotoxic effects against various cancer cell lines. A notable study revealed that specific substitutions on the benzothiazole structure can enhance its antitumor activity by inducing apoptosis in cancer cells .

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of several benzisothiazole derivatives. The findings indicated that compounds with electron-withdrawing groups at the 4-position showed enhanced activity against human breast cancer cells (MCF-7) compared to those without such substitutions .

Polymer Chemistry

2,1-Benzisothiazole derivatives are utilized as additives in polymer formulations to improve thermal stability and mechanical properties. They serve as stabilizers in plastics and coatings due to their antioxidant properties.

Case Study: Polymer Stabilization

In a recent study, researchers incorporated 2,1-benzisothiazole into polyvinyl chloride (PVC) formulations. The results showed a significant increase in thermal stability and resistance to UV degradation compared to standard formulations without the additive .

Pesticides and Herbicides

The compound is also explored for its potential use in agrochemicals. Its ability to inhibit certain enzymes makes it a candidate for developing herbicides that target specific plant pathways without affecting non-target species.

Case Study: Herbicidal Activity

A field trial conducted on various crops evaluated the herbicidal efficacy of benzisothiazole-based formulations. The results indicated effective control over common weeds while maintaining crop safety, suggesting its potential as an environmentally friendly herbicide .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2,1-Benzisothiazole, 1,3-dihydro-1-methyl-, 2,2-dioxide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

2,1-Benzisothiazole, 1,3-dihydro-1-methyl-, 2,2-dioxide can be compared with other benzisothiazole derivatives, such as:

1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide: Similar structure but different functional groups, leading to distinct chemical and biological properties.

1,2,4-Benzothiadiazine 1,1-dioxide: Contains an additional nitrogen atom in the ring, resulting in different reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various specialized applications.

Biologische Aktivität

2,1-Benzisothiazole, 1,3-dihydro-1-methyl-, 2,2-dioxide is a heterocyclic compound belonging to the benzothiazole family. Its molecular formula is , with a molecular weight of approximately 185.23 g/mol. This compound features a unique structure characterized by a fused benzene and thiazole ring system, which contributes to its diverse biological activities.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : 1-methyl-3H-2,1-benzothiazole 2,2-dioxide

- CAS Number : 24827-66-5

- Molecular Formula :

Synthesis Methods

The synthesis of 2,1-benzisothiazole typically involves cyclization reactions. Common methods include:

- Cyclization of o-Aminothiophenol : Involves reacting o-aminothiophenol with formaldehyde followed by oxidation.

- Electrophilic Substitution Reactions : These reactions introduce various functional groups into the benzothiazole ring, enhancing its reactivity and biological potential.

Biological Activity

Research indicates that derivatives of benzisothiazole exhibit a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that 2,1-benzisothiazole derivatives possess significant antibacterial and antifungal activities.

- Anticancer Activity : Some compounds within this class have been investigated for their potential to inhibit cancer cell proliferation.

- Enzyme Inhibition : The compound can interact with various enzymes, modulating their activity and influencing metabolic pathways.

The mechanism of action involves binding to specific biological targets such as enzymes or receptors. This interaction can lead to modulation of enzymatic activity or disruption of cellular processes.

Antimicrobial Activity

A study conducted by researchers demonstrated that 2,1-benzisothiazole derivatives exhibited potent antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were assessed, showing effectiveness at low concentrations.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 10 |

Anticancer Properties

Another research article highlighted the anticancer potential of a specific derivative of 2,1-benzisothiazole. The study utilized cell lines to evaluate cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 15 |

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.

Comparison with Similar Compounds

To better understand the biological activity of 2,1-benzisothiazole, it is useful to compare it with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,2-Benzisothiazol-3(2H)-one | Contains a carbonyl group; different substitution pattern | Antimicrobial |

| 1,2-Benzothiadiazine 1,1-dioxide | Additional nitrogen in the ring; distinct reactivity | Anticancer |

Eigenschaften

IUPAC Name |

1-methyl-3H-2,1-benzothiazole 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-9-8-5-3-2-4-7(8)6-12(9,10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSIGGJLDCPKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505005 | |

| Record name | 1-Methyl-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24827-66-5 | |

| Record name | 1-Methyl-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.